1-Hexyl-2,3-dimethylimidazolium Iodide

Description

The exact mass of the compound 1-Hexyl-2,3-dimethylimidazolium Iodide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Hexyl-2,3-dimethylimidazolium Iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Hexyl-2,3-dimethylimidazolium Iodide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-hexyl-2,3-dimethylimidazol-3-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N2.HI/c1-4-5-6-7-8-13-10-9-12(3)11(13)2;/h9-10H,4-8H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYXZQUOJBJOARI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C=C[N+](=C1C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90693708 | |

| Record name | 1-Hexyl-2,3-dimethyl-1H-imidazol-3-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288627-94-1 | |

| Record name | 1-Hexyl-2,3-dimethyl-1H-imidazol-3-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Hexyl-2,3-dimethylimidazolium Iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Versatile Ionic Liquid for Advanced Applications

An In-Depth Technical Guide to 1-Hexyl-2,3-dimethylimidazolium Iodide (CAS 288627-94-1): Properties, Synthesis, and Applications

1-Hexyl-2,3-dimethylimidazolium iodide, identified by CAS number 288627-94-1, is a prominent member of the imidazolium-based ionic liquids (ILs). These materials, often defined as salts with melting points below 100°C, have emerged as a pivotal class of compounds in modern chemistry. Characterized by their negligible vapor pressure, high thermal stability, and tunable physicochemical properties, ILs like 1-Hexyl-2,3-dimethylimidazolium iodide are at the forefront of green chemistry initiatives, offering sustainable alternatives to volatile organic compounds (VOCs).[1]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of 1-Hexyl-2,3-dimethylimidazolium iodide. We will delve into its core physicochemical properties, outline a standard synthetic methodology, explore its key applications with mechanistic insights, and provide essential safety and handling protocols. The narrative is designed to blend technical accuracy with the practical insights of a senior application scientist, explaining the causality behind its utility in various fields, from renewable energy to biotechnology.

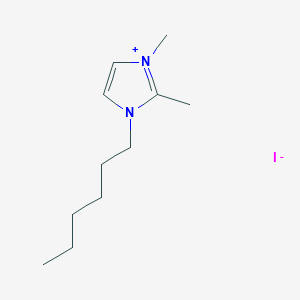

Part 1: Physicochemical and Structural Characteristics

The unique properties of 1-Hexyl-2,3-dimethylimidazolium iodide stem directly from its molecular architecture. The structure consists of an imidazolium cation and an iodide anion. The cation features a five-membered heterocyclic ring with two nitrogen atoms, which is substituted with a methyl group at the C2 position, and methyl and hexyl groups at the N1 and N3 positions, respectively. This specific arrangement of alkyl chains and the presence of the C2-methyl group significantly influence its physical state, thermal stability, and performance in applications compared to its more common C2-unsubstituted analogue, 1-hexyl-3-methylimidazolium iodide.

Caption: Molecular structure of 1-Hexyl-2,3-dimethylimidazolium Iodide.

Core Properties Summary

The following table summarizes the key physicochemical properties of 1-Hexyl-2,3-dimethylimidazolium iodide, compiled from various supplier and safety datasheets.

| Property | Value | References |

| CAS Number | 288627-94-1 | [1][2][3][4][5] |

| Molecular Formula | C₁₁H₂₁IN₂ | [1][3][4][5][6] |

| Molecular Weight | 308.21 g/mol | [1][4][5][6] |

| Appearance | White to yellow/orange crystalline powder | [1][3][4][5] |

| Purity | ≥98.0% (HPLC) | [1][2][3][4][5] |

| Physical State (20°C) | Solid | [3][4][5] |

| Melting Point | No data available | [3] |

| Solubility | No data available | [3][5] |

| Storage Conditions | Room temperature, cool, dark, under inert gas | [3][4][6] |

| Key Characteristics | Hygroscopic, excellent thermal stability | [1][3][4] |

Structural Insights and Causality

-

Impact of C2-Methylation: The methyl group at the C2 position of the imidazolium ring is a critical feature. In applications like solid-state electrolytes, this substitution can disrupt crystal packing and alter the melting point. For instance, in dye-sensitized solar cells, the use of 1-alkyl-2,3-dimethylimidazolium iodides was specifically chosen to help ensure the final electrolyte product remained solid.[7]

-

Thermal Stability: The compound is noted for its excellent thermal stability and low volatility, which are hallmark properties of ionic liquids.[1] While specific decomposition temperature data for this exact compound is scarce, studies on analogous 1-alkyl-2,3-dimethylimidazolium nitrate salts have shown that thermal stability tends to decrease as the length of the N-alkyl chain increases.[8] This suggests that while the hexyl chain provides desirable lipophilicity, longer chains could potentially compromise thermal stability, making the hexyl group a balanced choice for many applications.

Part 2: Synthesis and Purification Workflow

The synthesis of 1-Hexyl-2,3-dimethylimidazolium iodide follows a standard and robust chemical pathway for producing imidazolium salts: the quaternization of an amine. This reaction involves the alkylation of a tertiary nitrogen atom in the 1,2-dimethylimidazole starting material with an alkyl halide, in this case, 1-iodohexane.

Caption: General workflow for the synthesis of 1-Hexyl-2,3-dimethylimidazolium Iodide.

Detailed Experimental Protocol: Synthesis

This protocol describes a representative lab-scale synthesis. The causality for each step is explained to provide a deeper understanding of the process.

-

Reactant Preparation:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2-dimethylimidazole (1.0 eq.) in a suitable solvent like acetonitrile or toluene.

-

Causality: Acetonitrile is a common choice as it is a polar aprotic solvent that can dissolve the imidazolium salt as it forms, facilitating a homogenous reaction. The reaction can also be run neat (without solvent), but using a solvent helps control the reaction temperature and viscosity.

-

-

Alkylation Reaction:

-

Add 1-iodohexane (1.0-1.1 eq.) to the flask. A slight excess of the alkylating agent can help drive the reaction to completion.

-

Heat the mixture to reflux (or an appropriate temperature, e.g., 60-80°C) and stir vigorously for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or ¹H NMR by observing the disappearance of the starting material.

-

Causality: Heating provides the necessary activation energy for the Sₙ2 reaction between the nucleophilic N3 of the imidazole and the electrophilic primary carbon of 1-iodohexane. The iodide is an excellent leaving group, making the reaction efficient.

-

-

Isolation of Crude Product:

-

After the reaction is complete, cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure using a rotary evaporator.

-

The resulting product will likely be a viscous oil or a solid.

-

Causality: Removing the solvent concentrates the product, preparing it for the purification stage.

-

Protocol: Purification

-

Washing:

-

Add a non-polar solvent such as ethyl acetate or diethyl ether to the crude product and stir or sonicate vigorously. The ionic liquid product is immiscible in these solvents, while unreacted non-polar starting materials (like 1-iodohexane) and non-ionic impurities will dissolve.

-

Decant the solvent. Repeat this washing step 2-3 times.

-

Causality: This liquid-liquid extraction or solid-liquid washing is a critical step to remove organic-soluble impurities, significantly increasing the purity of the final ionic liquid.

-

-

Drying:

-

Place the washed product in a vacuum oven at a moderate temperature (e.g., 50-70°C) for several hours until a constant weight is achieved.

-

Causality: This step removes any residual washing solvent and water. As the compound is hygroscopic, thorough drying is essential for many applications, especially in electrochemistry where water content must be minimized.[3][4]

-

Part 3: Core Applications and Mechanistic Insights

1-Hexyl-2,3-dimethylimidazolium iodide is a versatile compound utilized across several scientific domains. Its utility is primarily driven by its ionic conductivity, thermal stability, and unique solvent properties.[1]

Electrolytes in Dye-Sensitized Solar Cells (DSSCs)

One of the most well-documented applications is in the electrolyte for DSSCs.[9] In a DSSC, the electrolyte is responsible for regenerating the photo-oxidized dye and transporting charge between the photoanode and the counter electrode. The standard redox mediator for this process is the iodide/triiodide (I⁻/I₃⁻) couple.[10]

Caption: Electron and charge transfer cycle in a Dye-Sensitized Solar Cell (DSSC).

-

Role and Mechanism: 1-Hexyl-2,3-dimethylimidazolium iodide serves as the source of iodide ions for the redox couple. When used in a solid polymer electrolyte, it enhances ionic conductivity.[9] The process is as follows:

-

Light excites the dye molecule, which injects an electron into the semiconductor (e.g., TiO₂) conduction band.

-

The electron travels through the external circuit to the counter electrode.

-

The oxidized dye is regenerated by accepting an electron from an iodide ion (I⁻), forming triiodide (I₃⁻).

-

At the counter electrode, triiodide is reduced back to iodide by the returning electrons, completing the circuit.

-

-

Performance Enhancement: The presence of imidazolium-based ILs in the electrolyte can increase the open-circuit voltage (Voc) of the solar cell. A solid polymer electrolyte containing 20% (wt) of the related 1-hexyl-3-methylimidazolium iodide showed the highest ionic conductivity of 1.83×10⁻³ S/cm, leading to a DSSC with a 3.42% energy conversion efficiency.[9]

Protocol: Preparation of a Solid Polymer Electrolyte for DSSCs

This protocol is adapted from methodologies described for similar systems.[9]

-

Host Polymer Dissolution: Dissolve a biopolymer like rice starch in a suitable solvent system with heating and stirring until a homogenous solution is obtained.

-

Salt Addition: Add a primary iodide salt (e.g., NaI) to the polymer solution and continue stirring until it is fully dissolved. Causality: The salt provides the initial charge carriers.

-

Ionic Liquid Doping: Add a measured weight percentage of 1-Hexyl-2,3-dimethylimidazolium iodide to the mixture. Causality: The IL acts as a plasticizer and significantly increases the ionic conductivity of the polymer matrix.

-

Casting and Drying: Pour the final solution into a petri dish and allow the solvent to evaporate slowly at room temperature. Further dry the resulting film in a desiccator. Causality: This solution casting technique creates a free-standing, flexible solid electrolyte film.

Other Key Applications

-

Supercapacitors (EDLCs): Similar to its role in DSSCs, the compound is used as a dopant in solid biopolymer electrolytes for electrochemical double-layer capacitors.[11] Its function is to increase the ionic conductivity of the electrolyte, which is crucial for the rapid charge and discharge cycles characteristic of supercapacitors.

-

Green Chemistry and Catalysis: Due to its low volatility and high thermal stability, it serves as a reusable and environmentally benign solvent for organic reactions.[1] Its ionic nature can also enhance the solubility of reactants and stabilize catalytic species, sometimes leading to improved reaction rates and selectivities.

-

Biotechnology and Separations: The unique solvating properties of this IL are exploited in the extraction and purification of biomolecules and in liquid-liquid extraction processes for separating valuable compounds.[1]

Part 4: Safety, Handling, and Disposal

As a laboratory chemical, 1-Hexyl-2,3-dimethylimidazolium iodide requires careful handling to minimize risk. The information below is synthesized from multiple safety data sheets (SDS).

GHS Hazard and Precautionary Information

| Hazard Class | GHS Statement | Precautionary Codes | References |

| Skin Irritation | H315: Causes skin irritation | P264, P280, P302+P352 | [3][4][5] |

| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 | [3][4][5] |

| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271 | [12] |

Handling and Storage Protocol

-

Personal Protective Equipment (PPE): Always wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[3][5]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[3][13]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Prevent dust dispersion.[3][5]

-

Storage: Keep the container tightly closed and store in a cool, dark, and dry place.[3][4] The compound is hygroscopic; therefore, it is recommended to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption.[3][4]

-

Incompatibilities: Store away from strong oxidizing agents.[3]

Disposal

Disposal must be conducted in accordance with all federal, state, and local environmental regulations.[5] A recommended method is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[3] Do not allow the substance to enter drains or the environment.

Conclusion

1-Hexyl-2,3-dimethylimidazolium iodide stands out as a highly functional and versatile ionic liquid. Its tailored molecular structure imparts a valuable combination of thermal stability, ionic conductivity, and unique solvation properties. These characteristics have established its role as a key enabling material in next-generation energy devices like dye-sensitized solar cells and supercapacitors. Furthermore, its application as a green solvent underscores its importance in the broader shift towards sustainable chemical processes. For researchers in materials science, electrochemistry, and organic synthesis, this compound offers a powerful tool for innovation, though its proper handling and storage are paramount to ensuring both experimental integrity and laboratory safety.

References

-

Aziz, S. B., et al. (2020). Effect of 1-Hexyl-3-Methylimidazolium Iodide Ionic Liquid on Ionic Conductivity and Energy Conversion Efficiency of Solid Polymer Electrolyte-Based Nano-Crystalline Dye-Sensitized Solar Cells. Journal of Nanoscience and Nanotechnology. Retrieved from [Link]

-

Sciedco. (n.d.). 1-Hexyl-2,3-dimethylimidazolium Iodide, Min. 98.0 (HPLC,T). Retrieved from [Link]

-

Wang, L., et al. (2025). Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR spectrum of 1-ethyl-3-methylimidazolium iodide. Retrieved from [Link]

-

MDPI. (n.d.). Ionic Liquids Roles and Perspectives in Electrolyte for Dye-Sensitized Solar Cells. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1,3-dimethylimidazole-2-thione. Retrieved from [Link]

-

Singh, V. K., et al. (2019). Ionic liquid (1-hexyl-3-methylimidazolium iodide)-incorporated biopolymer electrolyte for efficient supercapacitor. ResearchGate. Retrieved from [Link]

-

Domanska, U., et al. (2010). Thermodynamic Study of Ionic Liquids 1-Hexyl-3-methylimidazolium Halide with Methanol Mixtures. Journal of Chemical & Engineering Data. Retrieved from [Link]

-

Gneuss, D., et al. (2021). Ionic Liquid-Based Dye-Sensitized Solar Cells—Insights into Electrolyte and Redox Mediator Design. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

-

Jorabkova, K., et al. (2020). Computational NMR Study of Ion Pairing of 1-Decyl-3-methyl-imidazolium Chloride in Molecular Solvents. ACS Publications. Retrieved from [Link]

-

The Royal Society of Chemistry. (2006). Supplementary NMR data. Retrieved from [Link]

-

Automated Topology Builder (ATB). (n.d.). 1-Hexyl-2-methyl-1H-imidazole. Retrieved from [Link]

-

Reyes-García, E. A., et al. (2022). Dye sensitized solar cells: Meta-analysis of effect sensitizer-type on photovoltaic efficiency. Heliyon. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. sciedco.ca [sciedco.ca]

- 3. tcichemicals.com [tcichemicals.com]

- 4. 1-Hexyl-2,3-dimethylimidazolium Iodide | 288627-94-1 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. nanochemazone.com [nanochemazone.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Effect of 1-Hexyl-3-Methylimidazolium Iodide Ionic Liquid on Ionic Conductivity and Energy Conversion Efficiency of Solid Polymer Electrolyte-Based Nano-Crystalline Dye-Sensitized Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Efficient Dye-sensitized Solar Cells for Direct Conversion of Sunlight to Electricity [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. solaronix.com [solaronix.com]

- 13. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

A Technical Guide to the Physicochemical Characterization of 1-Hexyl-2,3-dimethylimidazolium Iodide: Melting Point and Density

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Nature of 1-Hexyl-2,3-dimethylimidazolium Iodide

1-Hexyl-2,3-dimethylimidazolium iodide is a salt composed of a 1-hexyl-2,3-dimethylimidazolium cation and an iodide anion. Its structure, featuring a substituted imidazolium ring, categorizes it as an ionic liquid. Ionic liquids are broadly defined as salts with melting points below 100 °C.[2][3] Many, including likely [C6DMIM][I], are liquid at or near room temperature, earning them the designation of room-temperature ionic liquids (RTILs).

The physicochemical properties of imidazolium-based ILs can be finely tuned by modifying the structure of the cation and the choice of the anion.[4] The length of the alkyl chain on the imidazolium cation, in this case, a hexyl group, significantly influences properties like viscosity and melting point.

Table 1: General Properties of 1-Hexyl-2,3-dimethylimidazolium Iodide

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₁IN₂ | [1] |

| Molecular Weight | 308.21 g/mol | [1] |

| CAS Number | 288627-94-1 | [1] |

| Appearance | Liquid or light orange to yellow crystalline powder | [1][5] |

The conflicting descriptions of its appearance as both a liquid and a crystalline powder from commercial suppliers highlight the ambiguity surrounding its precise melting point and the potential influence of purity and storage conditions.

Melting Point: A Deeper Look into a "Liquid Salt"

A precise, experimentally determined melting point for 1-Hexyl-2,3-dimethylimidazolium iodide is conspicuously absent in peer-reviewed literature. Research on the closely related 1-hexyl-3-methylimidazolium halides (including the iodide) indicates that these compounds consistently remain in a liquid phase during differential scanning calorimetry (DSC) experiments, a standard technique for determining melting points.[2] This behavior is a strong indicator that the melting point of 1-Hexyl-2,3-dimethylimidazolium iodide is below the typical lower temperature limits of standard DSC analysis, classifying it as a room-temperature ionic liquid.

The low melting point of many imidazolium-based ionic liquids is attributed to the poor packing efficiency of their bulky, asymmetric cations, which disrupts the formation of a stable crystal lattice.

Experimental Protocol for Sub-Ambient Melting Point Determination

For ionic liquids that may solidify at sub-ambient temperatures, a modified approach to melting point determination is required.

Methodology: Low-Temperature Differential Scanning Calorimetry (LT-DSC)

-

Sample Preparation:

-

Ensure the ionic liquid is of high purity (≥98%) and has been thoroughly dried under vacuum to remove any residual water or solvents, as impurities can depress the melting point.

-

Hermetically seal a small, accurately weighed sample (typically 5-10 mg) in an aluminum DSC pan.

-

-

Instrument Setup:

-

Utilize a DSC instrument equipped with a cooling accessory capable of reaching temperatures as low as -150 °C.

-

Calibrate the instrument for temperature and enthalpy using certified standards (e.g., indium and mercury) in the temperature range of interest.

-

-

Thermal Program:

-

Cooling Scan: Cool the sample from room temperature to a low temperature (e.g., -120 °C) at a controlled rate (e.g., 10 °C/min) to induce crystallization. An initial rapid cooling ("quench cooling") may be necessary to bypass kinetic barriers to nucleation.

-

Isothermal Hold: Hold the sample at the low temperature for a period (e.g., 10-30 minutes) to ensure complete crystallization.

-

Heating Scan: Heat the sample at a slow, controlled rate (e.g., 2-5 °C/min) through the expected melting range. A slow heating rate is crucial for observing a sharp, well-defined melting endotherm.

-

-

Data Analysis:

-

The melting point (Tₘ) is determined as the onset temperature of the melting endotherm on the DSC thermogram. The peak of the endotherm represents the temperature at which the melting rate is maximal.

-

Caption: Workflow for sub-ambient melting point determination using LT-DSC.

Density: A Fundamental Property

The density of an ionic liquid is a critical parameter for a wide range of applications, from fluid dynamics calculations to determining molar properties. While a specific experimental value for 1-Hexyl-2,3-dimethylimidazolium iodide is not available, its density is expected to be influenced by the constituent ions. Generally, for a given cation, the density of imidazolium-based ionic liquids increases with the atomic mass of the halide anion (Cl⁻ < Br⁻ < I⁻).

Experimental Protocol for Density Determination

The most accurate and commonly used method for determining the density of liquids, including ionic liquids, is the oscillating U-tube technique.

Methodology: Oscillating U-tube Densitometry

-

Instrument Calibration:

-

Calibrate the densitometer (e.g., Anton Paar DMA series) at the desired measurement temperatures using dry air and ultrapure, degassed water. The instrument's internal software will use the known densities of these standards to establish a calibration curve.

-

-

Sample Preparation:

-

Ensure the ionic liquid is free of any particulate matter and air bubbles. If necessary, filter and degas the sample prior to measurement.

-

As with melting point determination, the sample must be thoroughly dried, as water content will significantly affect the density.

-

-

Measurement Procedure:

-

Inject the ionic liquid sample into the oscillating U-tube of the densitometer, ensuring no air bubbles are introduced. Modern instruments often have bubble detection systems.

-

Allow the sample to thermally equilibrate at the set temperature. The instrument measures the oscillation period of the U-tube, which is directly related to the density of the sample.

-

Perform multiple measurements at each temperature to ensure reproducibility.

-

-

Data Recording:

-

Record the density values at a range of temperatures (e.g., from 288.15 K to 323.15 K) to establish the temperature dependence of the density. The density of ionic liquids typically decreases linearly with increasing temperature.[4]

-

Caption: Workflow for density determination using an oscillating U-tube densitometer.

Conclusion and Future Outlook

1-Hexyl-2,3-dimethylimidazolium iodide represents a class of ionic liquids with significant potential across various scientific disciplines. While its characterization is ongoing, this guide provides a framework for understanding and determining its key physicochemical properties. The absence of a reported melting point in the literature strongly suggests it is a room-temperature ionic liquid, a characteristic that is often advantageous for its applications. The provided protocols for sub-ambient melting point and density determination offer robust methodologies for researchers to obtain reliable experimental data. Future work should focus on the experimental determination of these properties for high-purity 1-Hexyl-2,3-dimethylimidazolium iodide to populate the scientific literature and facilitate its broader application.

References

-

Zhang, Y., et al. (2021). Thermodynamic Study of Ionic Liquids 1-Hexyl-3-methylimidazolium Halide with Methanol Mixtures. Journal of Chemical & Engineering Data. [Link]

-

Huddleston, J. G., et al. (2001). Physicochemical properties and structures of room temperature ionic liquids. 2. Variation of alkyl chain length in imidazolium cation. Green Chemistry, 3(4), 156-164. [Link]

- Gardas, R. L., & Coutinho, J. A. P. (2009). A group contribution method for viscosity estimation of ionic liquids. Fluid Phase Equilibria, 266(1-2), 195-201.

- Slattery, J. M., et al. (2007). The influence of the cation on the physical properties of ionic liquids. Journal of the Brazilian Chemical Society, 18(1), 3-14.

- Ye, C., & Shreeve, J. M. (2007). A new family of energetic salts: 1-alkyl-2, 3-dimethylimidazolium salts of 3, 5-dinitro-1, 2, 4-triazole. Chemistry-A European Journal, 13(22), 6439-6445.

- Wasserscheid, P., & Keim, W. (2000). Ionic Liquids—New “Solutions” for Transition Metal Catalysis.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Physicochemical properties and structures of room temperature ionic liquids. 2. Variation of alkyl chain length in imidazolium cation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nanochemazone.com [nanochemazone.com]

The Thermal Fortitude of 1-Hexyl-2,3-dimethylimidazolium Iodide: An In-depth Technical Guide

Foreword: The Criticality of Thermal Stability in Ionic Liquid Applications

1-Hexyl-2,3-dimethylimidazolium Iodide, a member of the versatile imidazolium class of ionic liquids, has garnered significant interest across diverse scientific and industrial domains, including organic synthesis, catalysis, and energy storage.[1] Its utility in these applications is intrinsically linked to its operational limits, with thermal stability being a paramount parameter. This guide provides a comprehensive technical overview of the thermal stability of 1-Hexyl-2,3-dimethylimidazolium Iodide, offering field-proven insights into its decomposition behavior, the analytical techniques for its characterization, and the underlying chemical principles that govern its thermal fortitude. For researchers, scientists, and drug development professionals, a thorough understanding of this property is not merely academic; it is a cornerstone for the design of robust, safe, and efficient processes.

Understanding the Thermal Profile: Key Analytical Techniques

The thermal stability of an ionic liquid is not a single data point but rather a profile of its behavior under thermal stress. To elucidate this profile for 1-Hexyl-2,3-dimethylimidazolium Iodide, two primary analytical techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA): Mapping Mass Loss to Decomposition

TGA is the workhorse for determining the decomposition temperature of an ionic liquid. The technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The resulting data provides critical metrics such as the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tpeak).

Differential Scanning Calorimetry (DSC): Unveiling Phase Transitions

DSC complements TGA by detecting changes in heat flow to a sample as a function of temperature. This allows for the identification of phase transitions, such as melting points (Tm) and glass transitions (Tg), which are crucial for defining the liquid range of the ionic liquid and understanding its physical behavior at different temperatures.

The Thermal Stability Landscape of 1-Hexyl-2,3-dimethylimidazolium Iodide

While specific, publicly available TGA and DSC data for 1-Hexyl-2,3-dimethylimidazolium Iodide is limited, a robust understanding of its thermal stability can be constructed from the analysis of closely related analogs and the well-established principles of ionic liquid chemistry.

Insights from a Close Structural Analog: The Nitrate Salt

A comprehensive study on 1-alkyl-2,3-dimethylimidazolium nitrates provides invaluable insight.[2] For the hexyl derivative, 1-Hexyl-2,3-dimethylimidazolium Nitrate, the onset of decomposition (Tonset) in a nitrogen atmosphere was determined to be 300.89 °C, with a peak decomposition temperature (Tpeak) of 325.10 °C.[2] This study also revealed a consistent trend: the thermal stability of 1-alkyl-2,3-dimethylimidazolium nitrates decreases as the length of the alkyl chain increases.[2]

The Decisive Role of the Iodide Anion

The anion is a primary determinant of an ionic liquid's thermal stability.[3][4] Halide anions, in general, tend to reduce the thermal stability of imidazolium-based ionic liquids compared to anions such as nitrate or tetrafluoroborate.[5] This is attributed to the nucleophilicity of the halide anion, which can facilitate a decomposition pathway known as retro-quaternization, an SN2-type reaction.[4] In this mechanism, the iodide anion attacks one of the alkyl groups on the imidazolium cation, leading to the formation of a neutral alkyl iodide and 1-hexyl-2-methylimidazole.

Given the higher nucleophilicity of iodide compared to nitrate, it is anticipated that 1-Hexyl-2,3-dimethylimidazolium Iodide will exhibit a lower decomposition temperature than its nitrate counterpart. While an exact value cannot be stated without direct experimental data, a reasonable estimation would place its Tonset below 300 °C.

The Influence of Cation Structure

The structure of the cation also plays a role in thermal stability. The presence of a methyl group at the C2 position of the imidazolium ring in 1-Hexyl-2,3-dimethylimidazolium Iodide is known to enhance thermal stability compared to its unmethylated counterpart, 1-hexyl-3-methylimidazolium iodide.[6] This is because the C2 proton is the most acidic and its removal can initiate a decomposition pathway; replacing it with a methyl group blocks this route. Furthermore, the thermal stability of imidazolium-based ionic liquids generally shows a slight increase with the lengthening of the alkyl chain, although this effect is less pronounced than the influence of the anion.[4]

Experimental Determination of Thermal Stability: A Self-Validating Protocol

To ensure the generation of reliable and reproducible data, a rigorous and self-validating experimental protocol for the thermal analysis of 1-Hexyl-2,3-dimethylimidazolium Iodide is essential.

Sample Preparation and Purity Considerations

-

Purity: The purity of the ionic liquid sample is paramount. Impurities, particularly residual solvents or halides from synthesis, can significantly lower the observed decomposition temperature. It is recommended to use a sample with a purity of ≥98%.

-

Drying: Ionic liquids can be hygroscopic. The presence of water can affect both the TGA and DSC results. Therefore, the sample should be dried under high vacuum at a moderate temperature (e.g., 60-80 °C) for several hours prior to analysis to remove any absorbed water.

Thermogravimetric Analysis (TGA) Protocol

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Loading: Place a small, accurately weighed sample (typically 5-10 mg) into a clean, inert TGA pan (e.g., platinum or alumina).

-

Atmosphere: Purge the furnace with a high-purity inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Heating Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Ramp the temperature at a constant heating rate of 10 °C/min up to a final temperature of 600 °C. A controlled heating rate is crucial as high rates can lead to an overestimation of the decomposition temperature.[7]

-

-

Data Analysis: Determine the onset decomposition temperature (Tonset) as the intersection of the baseline tangent and the tangent of the decomposition step in the TGA curve. The peak decomposition temperature (Tpeak) is determined from the peak of the derivative thermogravimetric (DTG) curve.

Differential Scanning Calorimetry (DSC) Protocol

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).

-

Sample Encapsulation: Hermetically seal a small, accurately weighed sample (typically 2-5 mg) in an aluminum DSC pan. An empty, sealed aluminum pan should be used as a reference.

-

Heating and Cooling Program:

-

Equilibrate the sample at a low starting temperature (e.g., -90 °C).

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected melting point but well below its decomposition temperature (e.g., 150 °C).

-

Cool the sample at the same rate back to the starting temperature.

-

Perform a second heating scan under the same conditions to obtain a thermal history-independent thermogram.

-

-

Data Analysis: Analyze the second heating scan to determine the glass transition temperature (Tg) as the midpoint of the step change in the heat flow and the melting temperature (Tm) as the peak of the endothermic melting event.

Data Presentation and Visualization

For clarity and comparative analysis, the thermal stability data is best presented in a structured format.

Table 1: Thermal Properties of 1-Hexyl-2,3-dimethylimidazolium Iodide and a Key Analog

| Compound | Onset Decomposition Temp. (Tonset, °C) | Peak Decomposition Temp. (Tpeak, °C) | Notes | Reference |

| 1-Hexyl-2,3-dimethylimidazolium Nitrate | 300.89 | 325.10 | Closely related structural analog. | [2] |

| 1-Hexyl-2,3-dimethylimidazolium Iodide | Estimated < 300 | Not Determined | Expected to be lower than the nitrate due to the nucleophilicity of the iodide anion. | Inferred |

Diagrams

Caption: Experimental workflow for thermal analysis.

Caption: Proposed decomposition pathway.

Concluding Remarks for the Practicing Scientist

The thermal stability of 1-Hexyl-2,3-dimethylimidazolium Iodide is a multifaceted property governed by a delicate interplay between its cationic and anionic structures. While it benefits from the stabilizing effect of C2 methylation on the imidazolium ring, the nucleophilic nature of the iodide anion predisposes it to a lower decomposition temperature compared to analogs with less nucleophilic anions like nitrate. For professionals in research and development, this necessitates careful consideration of the operational temperature limits in any application. The experimental protocols detailed herein provide a robust framework for the precise and reliable determination of these limits, ensuring the safe and effective utilization of this promising ionic liquid. As the applications of ionic liquids continue to expand, a foundational understanding of their thermal behavior, grounded in empirical data and sound chemical principles, will remain an indispensable asset.

References

- Cao, Y., & Mu, T. (2014). Comprehensive Investigation on the Thermal Stability of 66 Ionic Liquids by Thermogravimetric Analysis. Industrial & Engineering Chemistry Research, 53(20), 8651–8664.

- García, G., Aparicio, S., Ullah, R., & Atilhan, M. (2021). Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium. American Journal of Engineering Research (AJER), 10(4), 85-94.

-

Diva-portal.org. (2023). Thermodynamic Study of Ionic Liquid Mixtures of 1-Hexyl-3-methylimidazolium Halide and Dimethyl Sulfoxide. Retrieved from [Link]

- Xue, H., Gao, H., Li, Y., & Liu, S. (2021). Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study. Molecules, 26(10), 2883.

- Efimova, A., et al. (2015). Thermal Stability and Decomposition Mechanism of 1-Ethyl-3-Methylimidazolium Halides. The Journal of Physical Chemistry B, 119(3), 1133-1142.

- Ferreira, A. M. C., et al. (2017). Thermal stability of imidazolium-based ionic liquids. Journal of Molecular Liquids, 245, 1-7.

- Piacente, V., et al. (2023). Evaporation/Decomposition Behavior of 1-Butyl-3-Methylimidazolium Chloride (BMImCL) Investigated through Effusion and Thermal Analysis Techniques. Molecules, 28(9), 3698.

-

Ferreira, A. M. C., et al. (2017). Thermal stability of imidazolium-based ionic liquids. CORE. Retrieved from [Link]

-

ResearchGate. (2019). DSC thermogram of n-hexyl isomers 3c and 4c. Retrieved from [Link]

- Deng, Y., et al. (2021). Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. Processes, 9(10), 1779.

- Leone, M., et al. (2012). Thermal decomposition mechanism of 1-ethyl-3-methylimidazolium bromide ionic liquid. The Journal of Physical Chemistry A, 116(24), 6047-6054.

- Verevkin, S. P., et al. (2014). Thermal Resilience of Imidazolium-Based Ionic Liquids—Studies on Short- and Long-Term Thermal Stability and Decomposition Mechanism of 1-Alkyl-3-methylimidazolium Halides by Thermal Analysis and Single-Photon Ionization Time-of-Flight Mass Spectrometry. The Journal of Physical Chemistry B, 118(49), 14478-14491.

- Verevkin, S. P., et al. (2020).

-

ResearchGate. (2012). TGA measurements of wet and water free 1 12 imidazolium. Retrieved from [Link]

-

Liu, S., et al. (2021). Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study. National Institutes of Health. Retrieved from [Link]

-

PureSynth. (n.d.). 1-Hexyl-3-Methylimidazolium Iodide 98.0%(HPLC). Retrieved from [Link]

-

Liu, S., et al. (2021). Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids. Semantic Scholar. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ajer.org [ajer.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. files01.core.ac.uk [files01.core.ac.uk]

A Comprehensive Technical Guide to the Solubility of 1-Hexyl-2,3-dimethylimidazolium Iodide in Organic Solvents

This in-depth technical guide provides a comprehensive overview of the solubility of 1-Hexyl-2,3-dimethylimidazolium Iodide ([HDMIM]I), an ionic liquid of significant interest in various chemical and pharmaceutical applications. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for understanding and determining the solubility of this compound. While specific quantitative solubility data for [HDMIM]I is not extensively available in public literature, this guide leverages data from its close structural analog, 1-Hexyl-3-methylimidazolium Iodide ([HMIM]I), to elucidate the fundamental principles governing its behavior in organic solvents. The influence of the additional methyl group at the 2-position of the imidazolium ring on solubility will be a key point of discussion.

Introduction to 1-Hexyl-2,3-dimethylimidazolium Iodide ([HDMIM]I)

1-Hexyl-2,3-dimethylimidazolium iodide is a room temperature ionic liquid (RTIL) that has garnered attention for its unique physicochemical properties.[1] These properties, such as negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of polar and non-polar compounds, make it a promising candidate as a "green" solvent alternative to volatile organic compounds (VOCs).[2] Its ionic nature and the tunability of its properties through structural modification of the cation and anion are key to its versatility in applications ranging from organic synthesis and catalysis to energy storage.[2]

The solubility of [HDMIM]I in various organic solvents is a critical parameter that dictates its utility in many of these applications. Understanding the interplay of intermolecular forces between the ionic liquid and the solvent is paramount for predicting and controlling its miscibility, which in turn affects reaction kinetics, product purity, and process efficiency.

Theoretical Framework for Solubility

The solubility of an ionic liquid in an organic solvent is governed by the principle of "like dissolves like," which is a manifestation of the thermodynamics of mixing. The Gibbs free energy of mixing (ΔG_mix) must be negative for dissolution to occur spontaneously, and this is dependent on the enthalpy (ΔH_mix) and entropy (ΔS_mix) of mixing.

ΔG_mix = ΔH_mix - TΔS_mix

For ionic liquids, the enthalpy of mixing is a complex interplay of several intermolecular forces:

-

Ion-Dipole Interactions: These are the primary forces between the ions of the ionic liquid and polar solvent molecules.

-

Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor can significantly influence its interaction with the iodide anion and the imidazolium cation.

-

Van der Waals Forces: These include dispersion forces and dipole-dipole interactions, which are particularly important for the non-polar alkyl chains of the cation and the solvent.

-

Ion-Pairing: In solution, the cation and anion of the ionic liquid can exist as solvent-separated ions, solvent-shared ion pairs, or contact ion pairs. The extent of ion-pairing affects the overall solubility.

The structure of the 1-hexyl-2,3-dimethylimidazolium cation plays a crucial role. The presence of the methyl group at the C2 position, in addition to the one at the N3 position, introduces steric hindrance around the positively charged imidazolium ring. This can weaken the electrostatic interactions with the iodide anion and with polar solvent molecules compared to its 1-hexyl-3-methylimidazolium counterpart. This steric shielding may lead to differences in solubility behavior.

Predicted Solubility of [HDMIM]I in Common Organic Solvents

While experimental data for [HDMIM]I is scarce, we can infer its likely solubility trends based on the behavior of similar imidazolium-based ionic liquids and the fundamental principles of intermolecular forces.

Table 1: Predicted Qualitative Solubility of 1-Hexyl-2,3-dimethylimidazolium Iodide in Various Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Protic Polar | Methanol, Ethanol, Isopropanol | High | Strong ion-dipole interactions and hydrogen bonding between the solvent's hydroxyl group and the iodide anion are expected to facilitate dissolution. |

| Aprotic Polar | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | High to Moderate | Strong dipole-dipole and ion-dipole interactions are the primary drivers of solubility. Solvents with high dielectric constants will effectively solvate the ions. |

| Non-polar | Toluene, Hexane | Low to Very Low | The lack of strong ion-dipole or hydrogen bonding interactions will likely result in poor solubility. The long hexyl chain on the cation may provide some limited miscibility with non-polar solvents. |

| Halogenated | Dichloromethane, Chloroform | Moderate to Low | These solvents have moderate polarity and can engage in dipole-dipole interactions. However, their ability to solvate the ionic liquid is expected to be less than that of more polar aprotic solvents. |

Experimental Determination of Solubility

Accurate determination of the solubility of [HDMIM]I requires robust and validated experimental methods. The following section details two common and reliable techniques.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid or liquid in a solvent. It relies on the direct measurement of the mass of the solute that dissolves in a known mass of the solvent to form a saturated solution at a specific temperature.

Protocol for Gravimetric Determination of [HDMIM]I Solubility

-

Preparation of Saturated Solution:

-

Add an excess amount of [HDMIM]I to a known mass of the organic solvent in a sealed vial.

-

Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the mixture to stand undisturbed at the same constant temperature for several hours to allow the undissolved [HDMIM]I to settle.

-

Alternatively, centrifuge the mixture to accelerate the separation of the solid and liquid phases.

-

-

Sample Collection:

-

Carefully extract a known mass of the clear, saturated supernatant using a pre-weighed syringe.

-

-

Solvent Evaporation:

-

Transfer the collected supernatant to a pre-weighed container.

-

Remove the solvent under vacuum at a slightly elevated temperature to leave behind the dissolved [HDMIM]I. The low volatility of the ionic liquid is advantageous here.[2]

-

-

Mass Determination and Calculation:

-

Weigh the container with the dried [HDMIM]I.

-

The mass of the dissolved [HDMIM]I is the final mass minus the initial mass of the empty container.

-

The solubility is then calculated as the mass of dissolved [HDMIM]I per mass of the solvent.

-

Caption: Workflow for the Gravimetric Determination of Solubility.

UV-Vis Spectroscopic Method

For ionic liquids with a chromophore, such as the imidazolium ring in [HDMIM]I, UV-Vis spectroscopy can be a powerful and sensitive method for determining solubility.[3] This technique relies on the Beer-Lambert law, which relates the absorbance of a solution to the concentration of the absorbing species.

Protocol for UV-Vis Spectroscopic Determination of [HDMIM]I Solubility

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of [HDMIM]I of known concentrations in the organic solvent of interest.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) for the imidazolium cation.

-

Plot a calibration curve of absorbance versus concentration. The relationship should be linear, and the slope will be the molar absorptivity.

-

-

Preparation of Saturated Solution:

-

Prepare a saturated solution of [HDMIM]I in the organic solvent as described in the gravimetric method (steps 1 and 2).

-

-

Sample Preparation and Measurement:

-

Carefully withdraw a small, known volume of the clear supernatant.

-

Dilute the supernatant with a known volume of the pure solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λ_max.

-

-

Concentration and Solubility Calculation:

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Account for the dilution factor to calculate the concentration of the original saturated solution.

-

Convert the concentration to the desired units of solubility (e.g., g/100 g solvent).

-

Caption: Workflow for UV-Vis Spectroscopic Determination of Solubility.

Factors Influencing the Solubility of [HDMIM]I

Several factors can influence the solubility of 1-hexyl-2,3-dimethylimidazolium iodide in organic solvents:

-

Temperature: The effect of temperature on solubility is governed by the enthalpy of solution. For most solid-liquid systems, solubility increases with temperature. However, for some ionic liquid-organic solvent systems, an upper or lower critical solution temperature may be observed.

-

Solvent Polarity: As a general trend, the solubility of ionic liquids is higher in more polar solvents due to favorable ion-dipole interactions.

-

Hydrogen Bonding Capability of the Solvent: Solvents that are good hydrogen bond donors will interact strongly with the iodide anion, while good hydrogen bond acceptors can interact with the acidic protons on the imidazolium ring.

-

Structural Features of the Ionic Liquid: The length of the alkyl chain on the cation and the nature of the anion have a significant impact on solubility. The presence of the C2-methyl group in [HDMIM]I, as compared to [HMIM]I, is expected to decrease its melting point and potentially alter its solubility profile due to steric effects and a more distributed charge on the cation.

Conclusion

The solubility of 1-Hexyl-2,3-dimethylimidazolium Iodide in organic solvents is a complex phenomenon governed by a delicate balance of intermolecular forces. While direct quantitative data for this specific ionic liquid is limited, a thorough understanding of the underlying principles of solubility, coupled with data from analogous compounds, allows for reasoned predictions and the design of effective experimental methodologies. The gravimetric and UV-Vis spectroscopic methods detailed in this guide provide robust frameworks for the accurate determination of [HDMIM]I solubility. Further research to generate a comprehensive experimental dataset for the solubility of [HDMIM]I in a wide range of organic solvents would be a valuable contribution to the field of ionic liquids and their applications.

References

-

Zuo, Z., Cao, B., Lu, L., Lu, X., & Ji, X. (2025). Thermodynamic Study of Ionic Liquids 1-Hexyl-3-methylimidazolium Halide with Methanol Mixtures. Journal of Chemical & Engineering Data, 70, 3112–3122. [Link]

-

Chem-Impex. (n.d.). 1-Hexyl-2,3-dimethylimidazolium iodide. Retrieved from [Link]

-

Chem-Impex. (n.d.). 1-Hexyl-2,3-dimethylimidazolium iodide. Retrieved from [Link]

-

Zuo, Z., Cao, B., Lu, L., Lu, X., & Ji, X. (2025). Thermodynamic Study of Ionic Liquid Mixtures of 1-Hexyl-3-methylimidazolium Halide and Dimethyl Sulfoxide. Journal of Chemical & Engineering Data, 70, 3112–3122. [Link]

-

Klamt, A., & Eckert, F. (2007). COSMO-RS as a tool for property prediction of IL mixtures—A review. Fluid Phase Equilibria, 261(1-2), 26-34. [Link]

-

Surma-Ślusarska, B., & Danielewicz, D. (2014). Study of Ionic Liquids UV-VIS and FTIR Spectra before and after Heating and Spruce Groundwood Dissolution. Fibres & Textiles in Eastern Europe, 22(5), 107-112. [Link]

-

Unknown. (n.d.). Gravimetric method of analysis. [Link]

-

Ma, R., et al. (2025). Machine Learning Prediction of Density of Ionic Liquid–Organic Solvent Systems for Green Chemistry Applications: Ensemble Model, Interpretability, and Validation. ACS Sustainable Chemistry & Engineering. [Link]

-

Surma-Ślusarska, B., & Danielewicz, D. (2014). Study of Ionic Liquids UV-VIS and FTIR Spectra before and after Heating and Spruce Groundwood Dissolution. Fibres & Textiles in Eastern Europe, 22(5), 107-112. [Link]

-

Eckert, F. (2007). Prediction of Solubility with COSMO-RS. In Computational approaches in pharmaceutical solid-state chemistry. Royal Society of Chemistry. [Link]

-

Chemistry LibreTexts. (2021). 7: Gravimetric Analysis (Experiment). [Link]

-

Wang, S., et al. (2021). Prediction of CO2 Solubility in Ionic Liquids Based on Multi-Model Fusion Method. Processes, 9(11), 1989. [Link]

-

Arduengo, A. J., III, et al. (1997). 1,3-dimethylimidazole-2-thione. Organic Syntheses, 74, 249. [Link]

-

Unknown. (n.d.). Gravimetric methods of analysis Gravimetry. [Link]

-

Li, Y., et al. (2013). Quantification of Ionic Liquids Concentration in Water and Qualification of Conjugated and Inductive Effects of Ionic Liquids by UV-Visible Spectroscopy. Clean–Soil, Air, Water, 41(11), 1085-1091. [Link]

-

Ma, R., et al. (2025). Machine Learning Prediction of Density of Ionic Liquid–Organic Solvent Systems for Green Chemistry Applications: Ensemble Model, Interpretability, and Validation. ACS Sustainable Chemistry & Engineering. [Link]

-

Zhang, J., et al. (2014). Predictions of flavonoid solubility in ionic liquids by COSMO-RS: experimental verification, structural elucidation. Journal of Molecular Graphics and Modelling, 50, 1-9. [Link]

-

Chem-Impex. (n.d.). 1-Hexyl-3-methylimidazolium iodide. Retrieved from [Link]

-

Mac Fhionnlaoich, N., et al. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection. [Link]

-

Lounsbury, A. W., et al. (2019). Scalable Screening of Soft Matter: A Case Study of Mixtures of Ionic Liquids and Organic Solvents. The Journal of Physical Chemistry B, 123(4), 898-907. [Link]

-

Poole, C. F., & Poole, S. K. (2010). Ionic Liquids in Chemical Analysis. In Comprehensive Analytical Chemistry (Vol. 57, pp. 1-79). Elsevier. [Link]

-

Tom, M. (2017). Exploring Gas Solubility in Ionic Liquids. AZoM. [Link]

-

Nguyen, T., et al. (2023). Modeling Study on Heat Capacity, Viscosity, and Density of Ionic Liquid–Organic Solvent–Organic Solvent Ternary Mixtures via Machine Learning. Polymers, 15(23), 4595. [Link]

-

Unknown. (n.d.). Determination of Solubility by Gravimetric Method. [Link]

-

Diedenhofen, M., Eckert, F., & Klamt, A. (2003). Prediction of Infinite Dilution Activity Coefficients of Organic Compounds in Ionic Liquids Using COSMO-RS. Journal of Chemical & Engineering Data, 48(3), 475-479. [Link]

-

Ghandi, K. (2014). Decolorization of Ionic Liquids for Spectroscopy. Molecules, 19(12), 19649-19668. [Link]

-

Connect Chemical. (n.d.). 1-Hexyl-3-Methylimidazolium Iodide. Retrieved from [Link]

Sources

Spectroscopic Signature of 1-Hexyl-2,3-dimethylimidazolium Iodide: A Technical Guide

An In-depth Analysis of NMR and FTIR Data for a Promising Ionic Liquid

Abstract

This technical guide provides a detailed exploration of the spectroscopic characteristics of 1-Hexyl-2,3-dimethylimidazolium Iodide, a room-temperature ionic liquid with significant potential in organic synthesis, catalysis, and energy storage applications.[1] While direct experimental spectra for this specific compound are not widely published, this document, grounded in established principles of spectroscopy and extensive data from closely related analogues, presents a comprehensive, predictive analysis of its ¹H NMR, ¹³C NMR, and FTIR spectra. By elucidating the expected spectral features, this guide offers researchers, scientists, and drug development professionals a robust framework for the identification, characterization, and quality control of 1-Hexyl-2,3-dimethylimidazolium Iodide and similar imidazolium-based ionic liquids. We will delve into the causality behind experimental choices for spectroscopic analysis and provide self-validating protocols to ensure scientific integrity.

Introduction: The Significance of 1-Hexyl-2,3-dimethylimidazolium Iodide

1-Hexyl-2,3-dimethylimidazolium Iodide belongs to the class of room-temperature ionic liquids (RTILs), which are salts that are liquid below 100°C. These compounds are lauded as "designer solvents" due to their tunable physicochemical properties, which can be modified by altering their constituent cations and anions.[2] The subject of this guide, with its 1-hexyl and 2,3-dimethyl substituted imidazolium cation and iodide anion, possesses a unique combination of features that make it an attractive medium for a variety of chemical processes. Its non-volatile nature, high thermal stability, and ability to dissolve a wide range of polar and non-polar compounds are particularly noteworthy.[1]

Accurate and reliable spectroscopic characterization is paramount for ensuring the purity and structural integrity of such ionic liquids, as even minor impurities can significantly impact their performance in sensitive applications. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful, non-destructive techniques that provide detailed information about the molecular structure and bonding within the ionic liquid. This guide will provide a detailed roadmap for interpreting the spectroscopic data of 1-Hexyl-2,3-dimethylimidazolium Iodide.

Molecular Structure and Key Features

The cation of 1-Hexyl-2,3-dimethylimidazolium Iodide consists of an imidazolium ring substituted at the 1-position with a hexyl group, and at the 2- and 3-positions with methyl groups. The positive charge is delocalized over the imidazolium ring. The anion is iodide (I⁻).

Figure 2: Workflow for NMR spectroscopic analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on the types of chemical bonds present. For ionic liquids, it is particularly useful for identifying functional groups and confirming the presence of the imidazolium ring and its substituents.

Protocol:

-

Sample Preparation:

-

For liquid samples, the Attenuated Total Reflectance (ATR) technique is ideal. Place a small drop of the ionic liquid directly onto the ATR crystal. This method requires minimal sample preparation.

-

If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. [3] * Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, casting it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

-

Instrumental Parameters:

-

Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). [3] * Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

Record a background spectrum of the empty ATR crystal or the pure KBr pellet before acquiring the sample spectrum.

-

-

Data Processing:

-

The sample spectrum is automatically ratioed against the background spectrum to remove contributions from atmospheric water and carbon dioxide.

-

Identify and label the wavenumbers of the major absorption bands.

-

Predicted Spectroscopic Data and Interpretation

Based on the analysis of structurally similar compounds, the following tables summarize the predicted ¹H NMR, ¹³C NMR, and FTIR data for 1-Hexyl-2,3-dimethylimidazolium Iodide.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) for 1-Hexyl-2,3-dimethylimidazolium Iodide

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale for Prediction |

| H4, H5 | ~7.5 - 7.8 | d, d | 1H, 1H | The two protons on the imidazolium ring are expected to be downfield due to the aromatic and electron-deficient nature of the ring. They will appear as doublets due to coupling with each other. |

| N1-CH₂ -(CH₂)₄-CH₃ | ~4.2 | t | 2H | The methylene group attached to the nitrogen is significantly deshielded and will appear as a triplet due to coupling with the adjacent CH₂ group. |

| N3-CH₃ | ~3.9 | s | 3H | The methyl group attached to the other nitrogen is also deshielded and appears as a singlet. |

| C2-CH₃ | ~2.6 | s | 3H | The methyl group at the C2 position is expected to be a singlet and its chemical shift is based on data for similar 1,2-dimethyl-3-alkylimidazolium salts. [4] |

| N1-CH₂-CH₂ -(CH₂)₃-CH₃ | ~1.8 | m | 2H | The second methylene group of the hexyl chain. |

| -(CH₂)₃-CH₃ | ~1.3 | m | 6H | The remaining methylene groups of the hexyl chain will overlap in a complex multiplet. |

| -(CH₂)₅-CH₃ | ~0.9 | t | 3H | The terminal methyl group of the hexyl chain will appear as a triplet. |

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) for 1-Hexyl-2,3-dimethylimidazolium Iodide

| Assignment | Predicted δ (ppm) | Rationale for Prediction |

| C 2 | ~145 | The C2 carbon, situated between two nitrogen atoms, is the most downfield carbon of the imidazolium ring. The presence of a methyl group at this position will shift it further downfield compared to an unsubstituted C2. |

| C 4, C 5 | ~122 - 124 | The C4 and C5 carbons of the imidazolium ring. |

| N1 -CH₂-(CH₂)₄-CH₃ | ~50 | The carbon of the methylene group attached to the nitrogen. |

| N3 -CH₃ | ~36 | The carbon of the methyl group attached to the nitrogen. |

| C 2-CH₃ | ~10 | The carbon of the methyl group at the C2 position. This is a key distinguishing feature of this molecule. |

| Alkyl Chain Carbons | ~31, 29, 26, 22, 14 | The carbons of the hexyl chain will appear in the typical aliphatic region. |

FTIR Spectroscopy

Table 3: Predicted FTIR Absorption Bands (in cm⁻¹) for 1-Hexyl-2,3-dimethylimidazolium Iodide

| Wavenumber (cm⁻¹) | Assignment | Rationale for Prediction |

| ~3150 - 3050 | C-H stretching (imidazolium ring) | Aromatic C-H stretching vibrations. |

| ~2960 - 2850 | C-H stretching (alkyl chains) | Aliphatic C-H stretching from the hexyl and methyl groups. |

| ~1570 - 1550 | C=N and C=C stretching | Vibrations of the imidazolium ring framework. |

| ~1460 | CH₂ scissoring | Bending vibration of the methylene groups in the hexyl chain. |

| ~1170 | Ring breathing modes | Characteristic vibrations of the imidazolium ring. |

| Below 1000 | C-H out-of-plane bending | Further fingerprint vibrations of the imidazolium ring and substituents. |

Conclusion

This technical guide has provided a comprehensive, predictive overview of the spectroscopic data for 1-Hexyl-2,3-dimethylimidazolium Iodide. By leveraging data from closely related analogues and established spectroscopic principles, we have outlined the expected ¹H NMR, ¹³C NMR, and FTIR spectral features. The provided protocols offer a robust methodology for obtaining high-quality data, ensuring the accurate characterization of this and other imidazolium-based ionic liquids. This predictive framework serves as a valuable resource for researchers in the synthesis, analysis, and application of these versatile compounds, enabling them to confidently identify their materials and advance their scientific endeavors.

References

- Evaluation of Imidazolium-based Ionic Liquids towards Vermicidal Activity - Supporting Information. (n.d.).

- Seethalakshmi, K., Jasmine Vasantha Rani, E., Padmavathy, R., & Radha, N. (2012). FT-IR SPECTRAL ANALYSIS OF IMIDAZOLIUM CHLORIDE. International Journal of Current Research and Review, 04(16), 56-61.

-

Experimental and in silico insights: interaction of dimethyl sulphoxide with 1-hexyl-2-methyl imidazolium bromide/1-octyl-2-methyl imidazolium bromide at different temperatures. (2022). RSC Advances, 12(40), 26038-26052. [Link]

-

Heckman, N. L., Wohl, M. M., & Duffy, J. D. (2022). Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation. Journal of Laboratory Chemical Education, 10(1), 9-19. [Link]

- SUPPORTING MATERIALS. (n.d.).

- Al-Saadi, A. A. (2010). Nuclear magnetic resonance spectroscopic study on ionic liquids of 1-alkyl-3-methylimidazolium salts. Journal of Molecular Liquids, 151(2-3), 131-138.

-

Zhang, S., Chen, Y., & Wen, R. (2021). Thermodynamic Study of Ionic Liquids 1-Hexyl-3-methylimidazolium Halide with Methanol Mixtures. Journal of Chemical & Engineering Data, 66(3), 1335-1346. [Link]

-

Deyko, A., Hessey, S. G., Licence, P., & Jones, R. G. (2012). 13 C NMR spectra of 1-ethyl-3-methylimidazolium bis(pentafluoroethyl)phosphinate. ResearchGate. Retrieved from [Link]

-

Draia, M., Mostefai, A., Paolone, A., Haddad, B., Belarbi, E., Villemin, D., Bresson, S., Abbas, O., Chaker, Y., & Rahmouni, M. (2017). Synthesis, experimental and theoretical vibrational studies of 1-methyl and 1,2-dimethyl, 3-propyl imidazolium bis(trifluoromethanesulfonyl) imide. Journal of Chemical Sciences, 129(7), 1055-1066. [Link]

-

Kleijwegt, R. J. T., Winkenwerder, W., Baan, W., & van der Schaaf, J. (2021). 1 H NMR spectrum of methyl iodide, N,N-dimethyldecylamine, trimethyldecylammonium iodide, hexamethylcyclotrisiloxane (HMCS) and difluorbenzene (DFB) dissolved in methanol (MeOH), obtained with the in-line benchtop 1 H NMR. ResearchGate. Retrieved from [Link]

-

Wang, Y., Zhang, Y., & Li, Y. (2019). Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study. Molecules, 24(18), 3326. [Link]

-

Zhang, S., Chen, Y., & Wen, R. (2021). Thermodynamic Study of Ionic Liquid Mixtures of 1-Hexyl-3-methylimidazolium Halide and Dimethyl Sulfoxide. Diva-portal.org. Retrieved from [Link]

-

Avcibasi, N., Gümrükçüoğlu, N., & Acar, B. (2017). FT-IR and FT-Raman spectroscopies and DFT modelling of benzimidazolium salts. ResearchGate. Retrieved from [Link]

-

Singh, P., Singh, S., & Singh, A. (2022). ¹HNMR spectra of the synthesized 1‐hexyl‐3‐methylimidazolium bromide ionic liquid in CDCl3 solvent. ResearchGate. Retrieved from [Link]

-

1,3-Dimethylimidazolium Iodide. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

Sources

An In-depth Technical Guide to 1-Hexyl-2,3-dimethylimidazolium Iodide: Properties, Synthesis, and Applications

Authored by: Gemini, Senior Application Scientist

Introduction: In the ever-evolving landscape of chemical sciences, ionic liquids (ILs) have emerged as a class of compounds with immense potential, offering unique physicochemical properties that make them suitable for a wide array of applications.[1] Among these, 1-Hexyl-2,3-dimethylimidazolium iodide, a stable ionic liquid, has garnered significant attention. This technical guide provides a comprehensive overview of this compound, intended for researchers, scientists, and professionals in drug development and material science. We will delve into its fundamental properties, synthesis, and key applications, with a focus on the scientific principles that underpin its utility.

Nomenclature and Identification

The compound is most formally and commonly known as 1-Hexyl-2,3-dimethylimidazolium iodide . Due to the specificity of this nomenclature, there are no widely recognized alternative names or synonyms in common use. For precise identification and literature searches, the following identifiers are crucial:

| Identifier | Value |

| CAS Number | 288627-94-1 |

| Molecular Formula | C₁₁H₂₁IN₂ |

| Molecular Weight | 308.21 g/mol |

| PubChem ID | 53384397 |

Physicochemical Properties

1-Hexyl-2,3-dimethylimidazolium iodide is characterized by its excellent thermal stability and low volatility, which are hallmarks of ionic liquids.[2] These properties make it an attractive alternative to traditional organic solvents in various chemical processes.[2] The physicochemical properties of imidazolium-based ILs can be fine-tuned by modifying the cation, anion, and the length of the alkyl chain.

Table of General Physicochemical Properties:

| Property | Value/Description |

| Appearance | Light orange to yellow crystalline powder or liquid.[3] |

| Purity | Typically ≥98% (HPLC) |

| Storage Conditions | Store at room temperature, airtight, and protected from light.[3] |

Note: Detailed experimental data for properties such as melting point, boiling point, density, and specific solubility are not consistently available in publicly accessible literature. The physical state (solid or liquid) can vary depending on purity and ambient temperature.

Synthesis and Purification

The synthesis of 1-Hexyl-2,3-dimethylimidazolium iodide follows a standard quaternization reaction, a common method for preparing imidazolium-based ionic liquids. The logical pathway involves the N-alkylation of 1,2-dimethylimidazole with a suitable haloalkane.

Proposed Synthesis Workflow

The synthesis is predicated on the nucleophilic attack of the N-3 nitrogen of 1,2-dimethylimidazole on the electrophilic carbon of 1-iodohexane.

Caption: Proposed synthesis workflow for 1-Hexyl-2,3-dimethylimidazolium iodide.

Step-by-Step Experimental Protocol (Generalized)

This protocol is based on general procedures for the synthesis of similar imidazolium ionic liquids.[1][4]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of 1,2-dimethylimidazole and 1-iodohexane. An appropriate solvent, such as acetonitrile, may be used to facilitate the reaction, although the reaction can often be carried out neat.

-

Reaction Conditions: The reaction mixture is typically stirred at a moderately elevated temperature (e.g., 60-80 °C) for several hours to ensure complete reaction. The progress of the reaction can be monitored by techniques such as thin-layer chromatography or NMR spectroscopy.

-

Isolation of Crude Product: After the reaction is complete, the solvent (if used) is removed under reduced pressure using a rotary evaporator. The resulting product is the crude 1-Hexyl-2,3-dimethylimidazolium iodide.

-

Purification: The crude product is often purified by washing with a non-polar solvent, such as diethyl ether or hexane, to remove any unreacted starting materials. The purified ionic liquid is then dried under high vacuum to remove any residual solvent and moisture.

Spectroscopic Characterization (Predicted)

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of ionic liquids.[7]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the imidazolium ring, the two N-methyl groups, and the hexyl chain. The chemical shifts of the imidazolium ring protons are particularly sensitive to the electronic environment and can provide information about intermolecular interactions.

-

¹³C NMR: The carbon-13 NMR spectrum will complement the ¹H NMR data, showing signals for all unique carbon atoms in the molecule. The chemical shifts of the imidazolium ring carbons are characteristic and confirm the formation of the heterocyclic cation.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the ionic liquid. The IR spectrum of 1-Hexyl-2,3-dimethylimidazolium iodide is expected to exhibit characteristic absorption bands corresponding to:

-

C-H stretching vibrations of the alkyl chains and the imidazolium ring.

-

C=N and C=C stretching vibrations within the imidazolium ring.

-

Various bending vibrations that are characteristic of the substituted imidazolium structure.

Key Applications

1-Hexyl-2,3-dimethylimidazolium iodide and related imidazolium iodides have shown promise in a variety of applications, primarily driven by their unique properties as solvents and electrolytes.

Electrochemistry: Dye-Sensitized Solar Cells (DSSCs)

A significant area of application for imidazolium iodide-based ionic liquids is in the field of photovoltaics, specifically as electrolytes in dye-sensitized solar cells (DSSCs).[8][9]

Role in DSSCs: In a DSSC, the electrolyte plays a crucial role in regenerating the photo-oxidized dye and transporting charge between the photoanode and the cathode. Iodide-based ionic liquids serve as a source of the I⁻/I₃⁻ redox couple, which is a highly effective redox mediator in these cells.[10] The use of ionic liquids like 1-Hexyl-2,3-dimethylimidazolium iodide can offer several advantages over traditional solvent-based electrolytes, including:

-

Low Volatility: Reduces the risk of electrolyte leakage and evaporation, leading to improved long-term stability of the solar cell.

-

High Ionic Conductivity: Facilitates efficient charge transport.

-

Good Thermal Stability: Allows for operation over a wider range of temperatures.

The addition of an extra methyl group at the C-2 position of the imidazolium ring, as in 1-alkyl-2,3-dimethylimidazolium iodides, has been explored to create solid-state electrolytes, which can further enhance the stability and durability of DSSCs.[9]

Caption: Role of [C6DMIM][I] in the operational workflow of a Dye-Sensitized Solar Cell.

Green Chemistry and Organic Synthesis

The low volatility and high thermal stability of 1-Hexyl-2,3-dimethylimidazolium iodide make it a promising "green" solvent for a variety of organic reactions.[2] Its ionic nature can enhance the solubility of both polar and non-polar compounds, potentially leading to increased reaction rates and improved selectivity.[2] Imidazolium-based ionic liquids can facilitate the diffusion of reactants and catalysts, stabilize transition states, and suppress unwanted side reactions.[1]

Biomass Processing

Ionic liquids have been investigated for their ability to dissolve and process biomass, such as cellulose and lignin.[11] The dissolution of biomass in ionic liquids can transform heterogeneous conversion processes into more efficient homogeneous ones.[11] While specific studies on 1-Hexyl-2,3-dimethylimidazolium iodide in this area are not widely reported, its properties are consistent with those of ionic liquids used for biomass pretreatment and conversion.[12]

Safety and Handling

Based on the Safety Data Sheet (SDS) for 1-Hexyl-2,3-dimethylimidazolium iodide, the following safety information is pertinent:

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

Precautionary Statements:

-

P264: Wash hands and face thoroughly after handling.

-

P280: Wear protective gloves and eye protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-